

1H NMR spectrum of 3-Methyl-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-4-nitrobenzoic acid

Cat. No.: B051838

[Get Quote](#)

A Comprehensive Comparison of the 1H NMR Spectrum of **3-Methyl-4-nitrobenzoic Acid** and Related Compounds

For researchers and professionals in the fields of analytical chemistry, organic synthesis, and drug development, a thorough understanding of spectroscopic data is paramount for structure elucidation and quality control. This guide provides a detailed comparison of the experimental ¹H Nuclear Magnetic Resonance (NMR) spectrum of **3-Methyl-4-nitrobenzoic acid** with its predicted spectrum and the experimental spectra of two structurally related compounds: 3-methylbenzoic acid and 4-nitrobenzoic acid.

Comparative Analysis of ¹H NMR Spectral Data

The following tables summarize the key ¹H NMR spectral data for **3-Methyl-4-nitrobenzoic acid** and its analogues. The experimental data for all compounds were acquired in deuterated dimethyl sulfoxide (DMSO-d₆), ensuring a consistent basis for comparison.

Table 1: Experimental vs. Predicted ¹H NMR Data for **3-Methyl-4-nitrobenzoic Acid** in DMSO-d₆

Proton Assignment	Experimental Chemical Shift (δ , ppm)	Experimental Multiplicity & Coupling Constant (J, Hz)	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity & Coupling Constant (J, Hz)	Integration
H-2	8.05	s	8.13	s	1H
H-5	7.94	dd, J = 1.4, 8.4	7.61	d, J = 8.1	1H
H-6	8.02	d, J = 4.5	8.21	d, J = 8.1	1H
-CH ₃	2.54	s	2.64	s	3H
-COOH	Not explicitly observed	-	-	-	1H

Table 2: Experimental ¹H NMR Data Comparison of **3-Methyl-4-nitrobenzoic Acid**, **3-Methylbenzoic Acid**, and **4-Nitrobenzoic Acid** in DMSO-d₆

Compound	Aromatic Protons Chemical Shift (δ , ppm)	Methyl Protons Chemical Shift (δ , ppm)	Carboxylic Acid Proton Chemical Shift (δ , ppm)
3-Methyl-4-nitrobenzoic Acid	8.05 (s, 1H), 8.02 (d, 1H), 7.94 (dd, 1H)[1]	2.54 (s, 3H)[1]	Not explicitly observed
3-Methylbenzoic Acid	7.84 (d, 2H), 7.29 (d, 2H)	2.36 (s, 3H)	12.80 (s, 1H)
4-Nitrobenzoic Acid	8.33-8.30 (m, 2H), 8.20-8.13 (m, 2H)	-	13.64 (s, 1H)

Experimental Protocol

The following provides a typical methodology for the acquisition of a ¹H NMR spectrum.

Sample Preparation:

- Approximately 5-10 mg of the solid sample (e.g., **3-Methyl-4-nitrobenzoic acid**) is accurately weighed.
- The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- d_6).
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

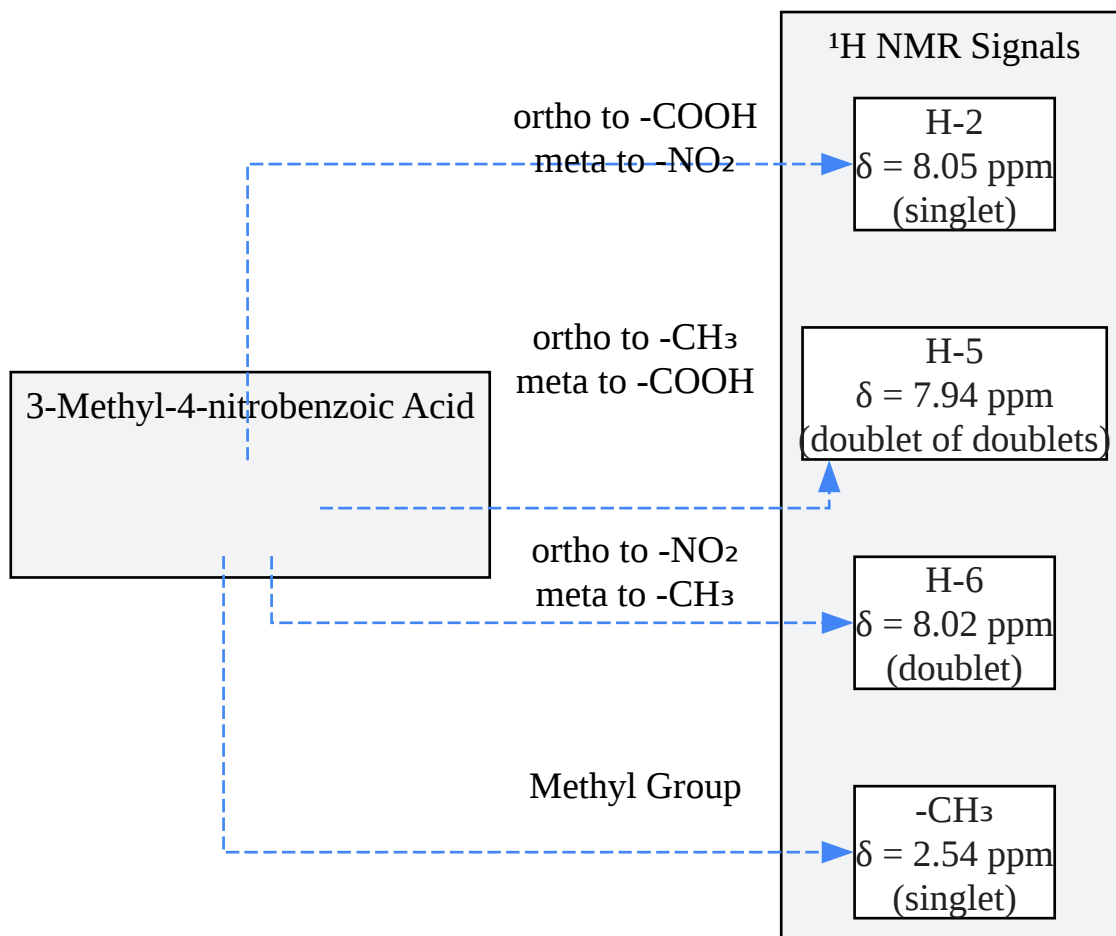
- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is shimmed to achieve homogeneity.
- The instrument is tuned to the 1H frequency.
- A series of radiofrequency pulses are applied to the sample.
- The resulting free induction decay (FID) signal is recorded.
- The FID is Fourier transformed to produce the frequency-domain NMR spectrum.

Data Processing:

- The spectrum is phased to ensure all peaks are in the absorptive mode.
- The baseline is corrected to be flat.
- The spectrum is referenced to the TMS signal at 0 ppm.
- The peaks are integrated to determine the relative number of protons.
- The chemical shifts (δ) and coupling constants (J) are measured.

Structure-Spectrum Correlation

The relationship between the chemical structure of **3-Methyl-4-nitrobenzoic acid** and its corresponding ^1H NMR signals is visualized in the following diagram.



[Click to download full resolution via product page](#)

Caption: Correlation of protons in **3-Methyl-4-nitrobenzoic acid** to their ^1H NMR signals.

This guide provides a foundational comparison of the ^1H NMR spectrum of **3-Methyl-4-nitrobenzoic acid**. For more in-depth analysis, further experiments such as 2D NMR (COSY, HSQC) would be beneficial for unambiguous proton and carbon assignments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. asianpubs.org [asianpubs.org]
- To cite this document: BenchChem. [1H NMR spectrum of 3-Methyl-4-nitrobenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051838#1h-nmr-spectrum-of-3-methyl-4-nitrobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com